molecular formula C25H29N5O4 B2481826 2-phenyl-7-(4-propionylpiperazine-1-carbonyl)-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021095-86-2

2-phenyl-7-(4-propionylpiperazine-1-carbonyl)-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2481826
CAS No.: 1021095-86-2
M. Wt: 463.538
InChI Key: PPAACAONEKEECW-UHFFFAOYSA-N
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Description

2-phenyl-7-(4-propionylpiperazine-1-carbonyl)-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C25H29N5O4 and its molecular weight is 463.538. The purity is usually 95%.
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Scientific Research Applications

Tautomerism and Structural Stability

2-phenyl-7-(4-propionylpiperazine-1-carbonyl)-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one and its derivatives exhibit interesting tautomeric behaviors, especially in aza heterocycles. These compounds can exist in multiple forms, depending on factors such as the pH of the environment or the solvent. For instance, a study has shown that 5-methyl-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridin-3-one exists as a zwitterion, with a proton localized on the nitrogen atom of the piperidine ring and a negative charge delocalized over the pyrazololate fragment. However, it was noted that the compound is stable in a crystal form but tends to be unstable in solution, transforming into a complex mixture of products under certain conditions. This characteristic suggests potential applications in areas where controlled reactivity and transformation are required, such as in drug design or material science (Gubaidullin et al., 2014).

Molecular Aggregation and Crystallography

The compound and its related derivatives also show interesting behaviors in terms of molecular aggregation and crystallography. For instance, the crystal structure of 7-phenyl-9,11-dihydrochromeno-(4,3-b)pyrazolo(4,3-e)pyridine-6(7H)-one, a structurally similar molecule, has been determined. Understanding these structural features can be crucial in the field of crystal engineering, where the aim is to design and synthesize materials with specific properties based on their crystal structures (Platonova et al., 2015).

Synthesis and Chemical Properties

Several studies have focused on the synthesis and chemical properties of pyrazolo[4,3-c]pyridin-3(5H)-ones and their derivatives. These compounds can be synthesized through various chemical reactions and are known to exhibit a range of chemical behaviors depending on the conditions and reagents used. Understanding these properties is crucial for chemists looking to use these compounds in synthesis or modify them for various applications (Lipson et al., 2015).

Antimicrobial and Anticancer Applications

Some derivatives of this compound have been studied for their antimicrobial and anticancer activities. These studies are crucial for the development of new therapeutic agents. For instance, compounds with a thiazole moiety have shown promising results against different microorganisms, suggesting potential use in creating new antimicrobial agents (Abdelhamid et al., 2010). Similarly, novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, showcasing the compound's potential in cancer treatment and inflammation-related applications (Rahmouni et al., 2016).

Mechanism of Action

Target of Action

The primary target of this compound is Poly (ADP-ribose) polymerase 1 (PARP-1) . PARP-1 is a key protein involved in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death.

Mode of Action

The compound interacts with PARP-1 by binding to its active site, thereby inhibiting its activity . The formation of a hydrogen bond between the compound and PARP-1 is essential for its inhibitory activities .

Biochemical Pathways

The inhibition of PARP-1 affects the DNA repair pathway . When PARP-1 is inhibited, the repair of single-strand DNA breaks is impaired, which can lead to the formation of double-strand breaks. These double-strand breaks can then lead to cell death, particularly in cells that are deficient in certain DNA repair proteins .

Pharmacokinetics

The compound’s inhibitory effects on parp-1 suggest that it has sufficient bioavailability to reach its target in the cell .

Result of Action

The result of the compound’s action is the inhibition of PARP-1, leading to impaired DNA repair and potentially cell death. This makes the compound a potential therapeutic agent for conditions where inducing cell death is beneficial, such as in cancer therapy .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For example, the presence of other molecules in the cell can affect the compound’s ability to bind to PARP-1. Additionally, the pH and temperature of the environment can influence the compound’s stability and activity .

Properties

IUPAC Name

5-(oxolan-2-ylmethyl)-2-phenyl-7-(4-propanoylpiperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O4/c1-2-22(31)28-10-12-29(13-11-28)24(32)20-16-27(15-19-9-6-14-34-19)17-21-23(20)26-30(25(21)33)18-7-4-3-5-8-18/h3-5,7-8,16-17,19H,2,6,9-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAACAONEKEECW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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